![molecular formula C12H13NO2 B3047928 3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one CAS No. 14944-99-1](/img/structure/B3047928.png)
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one
Overview
Description
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one, also known as EMQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMQ belongs to the quinoline family, which is known for its diverse biological activities.
Scientific Research Applications
Anticancer Properties
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one has been synthesized and evaluated for its potential anticancer activity. For instance, compounds synthesized from this quinolinone derivative showed significant cytotoxic effects against the MDA-MB cell line, indicating potential as an anticancer agent (Bajaj et al., 2017).
Synthesis of Quinoline Derivatives
This compound has been used in the synthesis of various quinoline derivatives. A study described the convenient two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starting from commercially available 2-aminobenzoic acids, highlighting its versatility in chemical synthesis (Jentsch et al., 2018).
Antibacterial Activity
Research has also been conducted on the antibacterial properties of this compound. The synthesized pyranoquinoline derivatives displayed moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa, showcasing its potential in antibacterial applications (Asghari et al., 2014).
Pharmaceutical Applications
The compound has been utilized in the synthesis of pharmaceutical agents. For instance, the 'one-pot' synthesis approach using this compound resulted in the formation of 2-amino-4-(2-hydroxyaryl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles, which have potential applications in treating disorders responsive to apoptosis induction and antiproliferation (Vereshchagin et al., 2015).
Fluorescence Properties
This compound has been studied for its fluorescence properties. The potential use of 2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones as molecular fluorescent probes has been evaluated, demonstrating its application in biochemistry and medicine for studying various biological systems (Motyka et al., 2011).
Eco-friendly Synthesis Protocols
Additionally, eco-friendly synthesis protocols using this compound have been developed. For example, a simple and efficient protocol for synthesizing novel derivatives in water without metal catalysts has been reported, emphasizing its contribution to green chemistry (Yadav et al., 2020).
properties
IUPAC Name |
3-ethyl-4-hydroxy-1-methylquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-4-5-7-10(9)13(2)12(8)15/h4-7,14H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIJHNPKJYDJOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N(C1=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-hydroxy-1-methylquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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